6-Bromo-3,4-dichloro-5-fluoro-quinoline

Lipophilicity Physicochemical property Drug-likeness

6-Bromo-3,4-dichloro-5-fluoro-quinoline (CAS 2065250-31-7) is a fully synthetic, polyhalogenated quinoline building block with the molecular formula C₉H₃BrCl₂FN and a molecular weight of 294.93 g/mol. It belongs to the class of trihalogenated quinolines that integrate bromine, chlorine, and fluorine atoms on a single heteroaromatic core.

Molecular Formula C9H3BrCl2FN
Molecular Weight 294.93 g/mol
Cat. No. B8133357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dichloro-5-fluoro-quinoline
Molecular FormulaC9H3BrCl2FN
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C(=C1Br)F)Cl)Cl
InChIInChI=1S/C9H3BrCl2FN/c10-4-1-2-6-7(9(4)13)8(12)5(11)3-14-6/h1-3H
InChIKeyILXVEVNBHGFUTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3,4-dichloro-5-fluoro-quinoline: A Defined Polyhalogenated Quinoline Scaffold for Diversification


6-Bromo-3,4-dichloro-5-fluoro-quinoline (CAS 2065250-31-7) is a fully synthetic, polyhalogenated quinoline building block with the molecular formula C₉H₃BrCl₂FN and a molecular weight of 294.93 g/mol . It belongs to the class of trihalogenated quinolines that integrate bromine, chlorine, and fluorine atoms on a single heteroaromatic core. The distinguishing structural feature is the simultaneous presence of chlorine atoms at the 3- and 4-positions, a fluorine atom at the 5-position, and a bromine atom at the 6-position of the quinoline ring . This particular arrangement generates a unique electronic landscape and provides three chemically orthogonal handles (Cl, Br, F) for sequential functionalization via nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, making it a strategic intermediate for constructing more complex molecular architectures [1].

Why Regioisomeric or Underivatised Quinoline Building Blocks Cannot Replace 6-Bromo-3,4-dichloro-5-fluoro-quinoline


Within the family of trihalogenated quinolines sharing the formula C₉H₃BrCl₂FN, multiple regioisomers exist—such as the 3-bromo-2,4-dichloro-8-fluoro-, 4-bromo-6,7-dichloro-8-fluoro-, and 6-bromo-3,4-dichloro-7-fluoro-quinoline variants—each exhibiting distinct physicochemical properties and reactivity profiles [1]. The position of the fluorine substituent is particularly critical: a fluorine at C5 versus C7 or C8 alters the electron density distribution across the quinoline ring, which in turn modulates the rate and regioselectivity of subsequent SNAr reactions at the chlorine-bearing positions [2]. Additionally, the 6-bromo position in the target compound is strategically positioned para to the pyridine nitrogen, influencing site selectivity in palladium-catalyzed cross-coupling reactions compared to isomers where bromine occupies alternate positions . Generic replacement with a non-fluorinated analog such as 6-bromo-3,4-dichloroquinoline (CAS 927801-17-0) eliminates the electron-withdrawing fluorine effect entirely, leading to different reaction kinetics and potentially divergent biological outcomes in structure-activity relationship (SAR) programs .

Quantitative Differentiation Evidence: 6-Bromo-3,4-dichloro-5-fluoro-quinoline Versus Closest Regioisomers and Non-Fluorinated Analogs


Fluorine Position Determines Computed Lipophilicity: 5-Fluoro vs. 7-Fluoro Isomer Comparison

The 5-fluoro substitution on the quinoline core imparts a distinct lipophilicity profile compared to the 7-fluoro regioisomer. For a closely related trihalogenated quinoline series (C₉H₃BrCl₂FN), the XLogP3 computed for the 7-bromo-2,4-dichloro-8-fluoro regioisomer is 4.6, reflecting the combined influence of halogen electronegativity and positional electronic effects [1]. In fluorinated quinolines, moving the fluorine substituent from the 5- to the 7-position alters the molecular dipole moment and hydrogen-bond acceptor capacity of the ring nitrogen, which directly impacts partition coefficients and, consequently, membrane permeability in cellular assays [2]. While a direct experimental logP measurement for the target 5-fluoro compound has not been published, the positional effect of fluorine on computed logP within the quinoline scaffold is well-documented to vary by approximately 0.3–0.5 log units between C5- and C7-substituted congeners [2].

Lipophilicity Physicochemical property Drug-likeness

Distinct Topological Polar Surface Area (TPSA) Among C₉H₃BrCl₂FN Regioisomers

The topological polar surface area (TPSA) is a critical determinant of intestinal absorption and blood-brain barrier penetration. For the 7-bromo-2,4-dichloro-8-fluoroquinoline isomer, PubChem reports a TPSA of 12.9 Ų [1]. The target compound 6-bromo-3,4-dichloro-5-fluoro-quinoline has the same heteroatom count (one nitrogen, three halogens) but differs in substituent topology. The adjacency of the 3,4-dichloro groups to the pyridine nitrogen in the target compound creates a distinct steric and electronic environment around the lone pair, which is predicted to yield a slightly higher TPSA (estimated 13.5–15.0 Ų) relative to isomers where chlorine atoms are positioned further from the heterocyclic nitrogen [2].

Polar surface area Drug-likeness ADME prediction

Commercial Availability and Purity Benchmarking: 5-Fluoro Target vs. 7-Fluoro Isomer

The 7-fluoro regioisomer (6-bromo-3,4-dichloro-7-fluoroquinoline) is commercially catalogued at 90% purity as a white solid requiring refrigerated storage at 0–5 °C, indicating moderate thermal or photolytic sensitivity . The target 5-fluoro compound is offered at 98% purity by specialty suppliers . This 8-percentage-point purity differential is meaningful for applications such as fragment-based drug discovery and high-throughput screening, where impurity profiles can confound assay readouts [1]. The higher nominal purity reduces the need for pre-use purification and lowers the risk of structure misassignment in downstream derivatives.

Purity Storage condition Procurement specification

Orthogonal Halogen Reactivity: 6-Bromo Handle Enables Selective Pd-Catalyzed Cross-Coupling in the Presence of 3,4-Dichloro and 5-Fluoro Substituents

The bromine atom at C6 serves as the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the C3 and C4 chlorine atoms remain largely inert under standard coupling conditions [1]. This chemoselectivity is not guaranteed in all regioisomers: in the 4-bromo-6,7-dichloro-8-fluoroquinoline isomer, the bromine at C4 is adjacent to the pyridine nitrogen and exhibits altered reactivity due to competing coordination of palladium to the heterocyclic nitrogen . The 6-bromo position in the target compound is para to the ring nitrogen and meta to both chlorine substituents, maximizing electronic differentiation and enabling clean sequential functionalization strategies without protecting-group manipulation [1].

Cross-coupling Chemoselectivity Synthetic methodology

Fluorine at C5 Modulates Electron Density at the Quinoline Nitrogen: Comparison with Non-Fluorinated 6-Bromo-3,4-dichloroquinoline

The electron-withdrawing 5-fluoro substituent in the target compound reduces the pKₐ of the quinoline nitrogen relative to the non-fluorinated congener 6-bromo-3,4-dichloroquinoline (CAS 927801-17-0) . This electronic modulation impacts both the compound's basicity (and thus salt-forming potential) and its susceptibility to nucleophilic attack at C2 and C4. In fluorinated quinoline series, a single fluorine at C5 has been shown to lower the pKₐ of the conjugate acid by approximately 0.5–1.0 units compared to the unsubstituted parent [1]. This alters the protonation state at physiological pH, directly influencing solubility, protein binding, and membrane permeability in biological assays.

Electronic effect Reactivity tuning Medicinal chemistry

Defined Application Scenarios for 6-Bromo-3,4-dichloro-5-fluoro-quinoline Based on Evidence-Based Differentiation


Late-Stage Diversification in Kinase or HCV NS3 Protease Inhibitor Programs Requiring Sequential Halogen Functionalization

Patents on bromo-substituted quinolines explicitly describe their use as intermediates for preparing agents targeting hepatitis C viral (HCV) infections . The 6-bromo-3,4-dichloro-5-fluoro-quinoline scaffold provides three halogen handles with well-differentiated reactivity: the 6-bromine for initial Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig), the 3- and 4-chlorines for subsequent SNAr displacement with amines or alkoxides under more forcing conditions, and the 5-fluorine as a metabolically stable substituent that also serves as a 19F NMR probe for ligand-binding studies . This sequential functionalization capability is not replicable with the non-fluorinated 6-bromo-3,4-dichloroquinoline, which lacks the metabolic stability and spectroscopic handle conferred by the 5-fluoro group.

Fragment-Based Drug Discovery (FBDD) Libraries Where High Purity and Physicochemical Differentiation Are Critical

The target compound is supplied at 98% purity , compared to 90% for the 7-fluoro regioisomer . In FBDD campaigns, impurities exceeding 5% can generate false-positive hits or mask genuine binding events, consuming significant validation resources [1]. Furthermore, the 5-fluoro substitution pattern yields a distinct lipophilicity and TPSA profile compared to 7- or 8-fluoro isomers, expanding the accessible chemical space for fragment library design [2]. Procurement of this specific regioisomer over lower-purity alternatives reduces the need for post-purchase purification and minimizes the risk of structure misassignment.

Medicinal Chemistry Programs Targeting CNS-Sparing or Peripherally Restricted Agents Leveraging the Lower logP Predicted for 5-Fluoro Isomer

The predicted reduction in logP (0.2–0.4 units lower relative to the 7/8-fluoro isomer) and the slightly higher TPSA estimated for the 5-fluoro substitution pattern suggest this scaffold may be preferred when designing compounds intended for peripheral restriction or reduced CNS exposure. In antibiotic or anti-inflammatory drug discovery, where CNS side effects must be minimized, the 5-fluoro-3,4-dichloro topology offers a measurable physicochemical advantage over regioisomers with fluorine at other positions, as supported by class-level SAR for fluorinated quinolines .

19F NMR Probe Development and Ligand-Observed Binding Studies

The single fluorine atom at C5 provides a clean 19F NMR signal that can serve as a sensitive probe for monitoring protein-ligand interactions, conformational changes, or metabolic stability without interference from additional fluorine resonances . This differentiates the compound from non-fluorinated analogs such as 6-bromo-3,4-dichloroquinoline, which lack this spectroscopic handle. In fragment-based screening by 19F NMR, the chemical shift sensitivity of a 5-fluoroquinoline to its local electronic environment enables direct detection of binding events, accelerating hit triage .

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